Bis(p-chlorophenyl)phenylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54300-33-3 |
|---|---|
Molecular Formula |
C18H13Cl2OP |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C18H13Cl2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H |
InChI Key |
FOIPESFJJNAWLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Other CAS No. |
54300-33-3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Bis P Chlorophenyl Phenylphosphine Oxide
Oxidative Synthesis Routes
The conversion of bis(p-chlorophenyl)phenylphosphine to its oxide is a key reaction, often proceeding with high efficiency. The general reaction is depicted below:
(p-ClC₆H₄)₂PPh + [O] → (p-ClC₆H₄)₂P(O)Ph
The choice of the oxidizing agent or catalytic system plays a crucial role in the reaction conditions, yield, and purity of the final product.
Direct Oxidation of (4-chlorophenyl)diphenylphosphine
Direct oxidation methods involve the use of stoichiometric amounts of an oxidizing agent to convert the phosphine (B1218219) to the phosphine oxide. These methods are widely employed due to their simplicity and generally high yields.
Meta-chloroperbenzoic acid (m-CPBA) is a powerful and commonly used oxidizing agent for a variety of functional groups, including the oxidation of phosphines to phosphine oxides. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com The reaction is typically rapid and clean, proceeding under mild conditions.
The oxidation of a tertiary phosphine, such as bis(p-chlorophenyl)phenylphosphine, with m-CPBA is believed to proceed through a concerted mechanism. masterorganicchemistry.com This "butterfly mechanism" involves the transfer of an oxygen atom from the peroxy acid to the phosphorus atom. masterorganicchemistry.com The lone pair of electrons on the phosphorus atom attacks the electrophilic peroxo oxygen of m-CPBA, leading to the formation of the P=O bond and the release of m-chlorobenzoic acid as a byproduct. masterorganicchemistry.com
General Reaction Conditions for m-CPBA Oxidation of Triarylphosphines:
| Parameter | Typical Value/Condition |
| Solvent | Dichloromethane (DCM), Chloroform |
| Temperature | 0 °C to room temperature |
| Stoichiometry | ~1.1 equivalents of m-CPBA |
| Reaction Time | Typically rapid, from minutes to a few hours |
| Work-up | Aqueous wash to remove m-chlorobenzoic acid |
This table presents generalized conditions for the oxidation of triarylphosphines and may be adapted for the specific synthesis of bis(p-chlorophenyl)phenylphosphine oxide.
Hydrogen peroxide (H₂O₂) is another widely used, environmentally benign oxidant for the synthesis of phosphine oxides. rsc.org The reaction is often carried out in an aqueous or biphasic medium. The oxidation of triarylphosphines with hydrogen peroxide can proceed directly, although it is often slower than with peroxy acids. nih.gov
The mechanism of oxidation by hydrogen peroxide is thought to involve the nucleophilic attack of the phosphine on one of the oxygen atoms of the H₂O₂ molecule. This leads to the formation of a hydroxyphosphonium intermediate, which then deprotonates to yield the phosphine oxide and water. In some cases, particularly with tertiary phosphines, adducts of the phosphine oxide with hydrogen peroxide can be formed, which may require a subsequent decomposition step. rsc.org
General Reaction Conditions for Hydrogen Peroxide Oxidation of Triarylphosphines:
| Parameter | Typical Value/Condition |
| Solvent | Acetone, Ethanol, or biphasic systems |
| Concentration of H₂O₂ | 30-35% aqueous solution |
| Temperature | Room temperature to gentle heating |
| Reaction Time | Can vary from hours to days |
| Additives | Sometimes a catalyst is added to accelerate the reaction |
This table outlines general conditions for triarylphosphine oxidation with hydrogen peroxide, which can be optimized for the synthesis of this compound.
Catalytic Oxidation Processes
Catalytic methods offer a more atom-economical and sustainable approach to phosphine oxidation, utilizing a catalytic amount of a metal or other species to facilitate the reaction with a terminal oxidant, often molecular oxygen from the air.
The use of molecular oxygen from air as the terminal oxidant is highly desirable from an environmental and economic perspective. While many triarylphosphines are relatively stable to air oxidation under ambient conditions, the process can be facilitated by the presence of a catalyst.
The mechanism of air oxidation often involves the activation of molecular oxygen by a catalyst, which can be a transition metal complex or even a non-metallic surface. nih.govnih.gov This activation can lead to the formation of reactive oxygen species that then oxidize the phosphine. In some cases, the reaction may proceed through a radical pathway. nih.govnih.gov
Both heterogeneous and homogeneous catalysts have been effectively employed in the oxidation of phosphines.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Various transition metal complexes, such as those of rhodium, platinum, and vanadium, have been shown to catalyze the oxidation of phosphines. nih.govacs.org For instance, dioxovanadium(V) ions have been used to catalyze the oxidation of triarylphosphines with hydrogen peroxide. nih.gov The catalytic cycle typically involves the coordination of the phosphine to the metal center, followed by oxygen transfer from an activated oxygen source (e.g., a peroxo-metal complex) to the phosphine, and subsequent release of the phosphine oxide.
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which offers the advantage of easy separation and catalyst recycling. mdpi.com A notable example is the use of activated carbon as a support for the air oxidation of phosphines. nih.govnih.gov The phosphine adsorbs onto the surface of the activated carbon, where it reacts with co-adsorbed oxygen from the air. nih.govnih.gov This method has been shown to be effective for the quantitative oxidation of various phosphines, including bis- and trisphosphines, at room temperature. nih.govnih.gov Supported metal catalysts, such as gold nanoparticles on various oxide supports, have also been investigated for oxidation reactions, including those involving phosphine ligands. nih.govbohrium.com
Examples of Catalytic Systems for Phosphine Oxidation:
| Catalyst Type | Catalyst Example | Oxidant |
| Homogeneous | Dioxovanadium(V) ions | H₂O₂ |
| Homogeneous | Rhodium complexes | O₂ (from CO₂) |
| Heterogeneous | Activated Carbon | Air (O₂) |
| Heterogeneous | Supported Gold Nanoparticles | O₂ |
This table provides examples of catalytic systems that have been used for the oxidation of phosphines and could potentially be applied to the synthesis of this compound.
Advanced P-C Bond Formation Strategies
The construction of the triarylphosphine oxide core of this compound relies on the efficient formation of phosphorus-carbon bonds. Modern synthetic chemistry offers several powerful methods to achieve this, ranging from transition-metal-catalyzed cross-coupling reactions to metal-free alternatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone for the synthesis of triarylphosphine oxides, including this compound. This methodology typically involves the reaction of a secondary phosphine oxide with an aryl halide in the presence of a palladium catalyst and a base.
A general and efficient method for the synthesis of unsymmetrical tertiary phosphines, which can be readily oxidized to their corresponding phosphine oxides, involves the palladium-catalyzed coupling of aryl chlorides with secondary phosphines. For instance, the reaction of chlorobenzene (B131634) with diphenylphosphine (B32561) can be catalyzed by a Pd/keYPhos system to form triphenylphosphine (B44618), a close analog of the target molecule. acs.org The subsequent oxidation to the phosphine oxide is often straightforward.
The direct C-P cross-coupling of secondary phosphine oxides with (hetero)aryl halides is also a well-established route. organic-chemistry.org A variety of tertiary phosphine oxides have been synthesized in moderate to excellent yields (35–98%) using catalyst systems like Pd(OAc)₂/dppf or Pd(OAc)₂/dippf. organic-chemistry.org These reactions demonstrate broad applicability, tolerating a wide range of steric and electronic properties of the substituents on the aryl halide. organic-chemistry.org
The reaction conditions for these palladium-catalyzed couplings are crucial for achieving high yields. Key parameters include the choice of palladium precursor, the ligand, the base, and the solvent.
Table 1: Representative Conditions for Palladium-Catalyzed P-C Cross-Coupling of Secondary Phosphine Oxides with Aryl Halides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 100 | 85-98 | organic-chemistry.org |
| Pd(dba)₂/keYPhos | tBuOK | DMA | 50 | 45-87 | acs.org |
| POPd7 | - | - | - | 75-93 | acs.orgnih.gov |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; DMA = Dimethylacetamide; POPd7 is a specific palladium-phosphinous acid catalyst.
Nickel-Catalyzed Coupling Reactions in Polymer Synthesis
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-P bond formation. These methods are particularly relevant for the synthesis of polymers incorporating phosphine oxide moieties, which can impart desirable properties such as flame retardancy and thermal stability. Nickel-catalyzed coupling polymerization can be employed to create poly(arylene phosphine oxide)s. acs.org
The general strategy involves the polymerization of aromatic dihalides with monomers containing a phosphine oxide unit. While direct polymerization using this compound as a monomer is not explicitly detailed in the provided search results, the principles of nickel-catalyzed polymerization of functionalized monomers are well-established. For example, nickel complexes with α-diimine ligands have demonstrated high activity in ethylene (B1197577) polymerization, producing highly branched polyethylenes. juniperpublishers.com Furthermore, phosphine-sulfonate nickel catalysts are effective for ethylene polymerization and its copolymerization with polar-functionalized norbornenes. rsc.org These examples highlight the potential of nickel catalysis to incorporate phosphine oxide units into polymer chains. The versatility of nickel catalysts allows for the use of a variety of phosphine-containing monomers and aromatic dihalides, offering a pathway to a diverse range of functional polymers.
Metal-Free Arylation Approaches
In recent years, metal-free arylation methods have gained significant attention as a more sustainable approach to C-P bond formation, avoiding the cost and potential toxicity of transition metals. One prominent strategy involves the use of diaryliodonium salts as arylating agents for secondary phosphine oxides. researchgate.net
These reactions proceed under mild conditions, often at room temperature, and provide direct access to triarylphosphine oxides. researchgate.net The reaction is believed to proceed through an inner-sphere aryl transfer mechanism via a hypervalent iodine intermediate. researchgate.net This method has been successfully applied to the synthesis of a variety of triarylphosphines, which can be subsequently oxidized to the corresponding phosphine oxides. researchgate.net
Another metal-free approach is the P-arylation of secondary phosphine oxides with arynes. acs.org This method generates tertiary phosphine oxides in good to high yields (68-92%) under mild conditions. acs.org The reaction circumvents the need for a transition metal catalyst by utilizing the high reactivity of in situ generated arynes. acs.org These metal-free strategies offer a valuable alternative for the synthesis of this compound and related compounds, with the potential for simplified purification procedures and reduced environmental impact.
Synthesis of Derivatives and Analogs of this compound
The synthesis of derivatives and analogs of this compound is crucial for tuning its properties and for creating chiral ligands for asymmetric catalysis. Key areas of focus include the generation of P-stereogenic centers and the introduction of functionalized side chains.
Routes to P-Stereogenic Secondary Phosphine Oxides
P-stereogenic secondary phosphine oxides (SPOs) are valuable precursors for the synthesis of chiral tertiary phosphine oxides and phosphine ligands. Several strategies exist for obtaining enantiomerically enriched SPOs.
One common approach is the resolution of racemic SPOs. This can be achieved by forming diastereomeric complexes with a chiral resolving agent, such as TADDOL derivatives, followed by separation of the diastereomers and subsequent liberation of the enantiopure SPO. nih.govacs.org This method has been shown to be effective for a range of diaryl and alkyl-aryl SPOs. nih.govacs.org
Asymmetric synthesis is another powerful tool for accessing P-stereogenic SPOs. This can involve the use of chiral auxiliaries to control the stereochemistry during P-C bond formation, followed by removal of the auxiliary. nsf.gov Additionally, asymmetric oxidation of phosphines under Appel conditions has been reported to produce enantioenriched phosphine oxides with high enantiomeric excess. acs.org Kinetic resolution, where one enantiomer of a racemic SPO reacts faster with a chiral reagent or catalyst, also provides a route to enantiomerically enriched SPOs. nsf.gov Nickel-catalyzed asymmetric cross-coupling of racemic secondary phosphine oxides with alkenyl or aryl bromides has been developed to generate P-stereogenic phosphine oxides with high yields and enantioselectivities. nih.gov
Formation of Substituted Vinyl Phosphine Oxides
Substituted vinyl phosphine oxides are versatile synthetic intermediates that can be prepared through several methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes, including vinyl phosphine oxides. researchgate.netresearchgate.net This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. By choosing the appropriate phosphonate (B1237965) and carbonyl precursors, a wide variety of substituted vinyl phosphine oxides can be accessed.
More recently, metal-free methods for the synthesis of vinyl phosphine oxides have been developed. One such strategy is the electrophilic phosphonoiodination of alkynes, which yields β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity. nih.gov The resulting C-I bond can be further functionalized to introduce a variety of substituents. nih.gov Another approach is the aerobic addition of secondary phosphine oxides to vinyl sulfides, which produces 1-hydroxy-2-(organosulfanyl)ethyl(diorganyl)phosphine oxides under solvent-free conditions. beilstein-journals.org These methods provide valuable and often complementary routes to functionalized vinyl phosphine oxides, which can serve as important building blocks in organic synthesis.
Synthesis of Phosphine Oxide-Containing Aromatic Polyethers
The primary method for synthesizing high-molecular-weight phosphine oxide-containing aromatic polyethers is through nucleophilic aromatic substitution (SNAr) polycondensation. This versatile reaction involves the step-growth polymerization of a bisphenol with an activated aromatic dihalide monomer, where the phosphine oxide group acts as a powerful activating moiety.
The general synthetic scheme involves the reaction of a dihydric phenol (B47542) with a bis(halophenyl)phosphine oxide in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N,N-dimethylacetamide (DMAc) or sulfolane. kpi.uanii.ac.jp Toluene (B28343) is often used as an azeotroping agent to facilitate the removal of water generated during the reaction, which is crucial for achieving high molecular weight polymers. nii.ac.jp
The phosphine oxide group, with its strong electron-withdrawing nature, activates the halogen atoms (typically fluorine or chlorine) towards nucleophilic attack by the phenoxide ions generated in situ from the bisphenol and the base. Fluorinated monomers are generally more reactive than their chlorinated counterparts in this type of reaction. nih.gov
The reaction mechanism proceeds via a two-step addition-elimination pathway, characteristic of SNAr reactions. google.comresearchgate.net
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the halide, which is activated by the para-phosphine oxide group. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.comresearchgate.net The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atom of the phosphine oxide group, which significantly stabilizes the intermediate.
Step 2: Elimination of the Leaving Group
The aromaticity of the ring is restored through the elimination of the halide ion (the leaving group), yielding the desired aryl ether linkage. This process is repeated to build the long polymer chains.
The reaction kinetics can vary depending on the specific reactants. For instance, the polycondensation of Dichlorodiphenylsulfone (DCDPS) with Bisphenol A follows a second-order rate law. rsc.org In contrast, the reaction involving the more reactive Difluorodiphenylsulfone (DFDPS) can exhibit third-order kinetics, suggesting a more complex mechanism involving a three-body complex where two phenolate (B1203915) species interact with the aryl fluoride. rsc.org
A variety of bisphenols and activated dihalides can be employed to tailor the final properties of the poly(arylene ether phosphine oxide)s (PAE-PPOs). The incorporation of the bulky, polar phosphine oxide group into the polymer backbone generally leads to polymers with high glass transition temperatures (Tg), excellent thermal stability, and inherent flame retardancy. nii.ac.jpresearchgate.net
Below is a table summarizing the properties of some representative phosphine oxide-containing poly(arylene ether)s synthesized via nucleophilic aromatic substitution.
| Polymer Repeat Unit | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (°C, in N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PPO-Sulfone | 0.63 | 213 | 512 | 75.8 | 2.24 | 95 |
| PPO-Isophthaloyl | 0.57 | 177 | 480 | 76.5 | 2.55 | 42 |
| PPO-Terephthaloyl | 0.60 | 185 | 490 | 72.4 | 2.45 | 109 |
| PPO-Carbonyl | 0.75 | 196 | 498 | 73.1 | 2.59 | 80 |
Data synthesized from representative values for similar poly(arylene ether phosphine oxide)s. kpi.uaresearchgate.net
Reactivity and Reaction Dynamics of Bis P Chlorophenyl Phenylphosphine Oxide
Fundamental Chemical Reactivity
The fundamental reactivity of Bis(p-chlorophenyl)phenylphosphine oxide is centered around the phosphoryl group and the substituted aromatic rings. The electronic nature of the aryl groups significantly influences the charge distribution and, consequently, the reactivity of the molecule.
The phosphoryl group (P=O) is the primary site of electronic interactions in this compound. The oxygen atom, being highly electronegative, possesses a partial negative charge and acts as a nucleophile or a Lewis base. This Lewis basicity allows the phosphoryl oxygen to coordinate with Lewis acids. acs.org The strength of this basicity is, however, modulated by the substituents on the phosphorus atom.
In this compound, the two p-chlorophenyl groups and the phenyl group are electron-withdrawing due to the inductive effect of the chlorine atoms and the sp2 hybridized carbons of the aromatic rings. This electron withdrawal reduces the electron density on the phosphorus atom and, subsequently, on the phosphoryl oxygen. As a result, the nucleophilicity and Lewis basicity of the phosphoryl oxygen in this compound are attenuated compared to trialkylphosphine oxides. The phosphorus atom, in turn, bears a partial positive charge, rendering it an electrophilic center susceptible to attack by strong nucleophiles.
Nucleophilic Oxygen: The phosphoryl oxygen can act as a hydrogen bond acceptor and a coordination site for metal ions and other Lewis acids. acs.org
Electrophilic Phosphorus: The phosphorus center is electron-deficient and can be targeted by nucleophiles, although this reactivity is less common than reactions involving the phosphoryl oxygen.
The chlorine atoms on the two para-substituted phenyl rings are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. For SNAr to occur readily, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org
In this compound, the phosphine (B1218219) oxide group is an electron-withdrawing group. This deactivating nature can, in principle, facilitate nucleophilic attack on the p-chlorophenyl rings. However, the phosphine oxide group is not as strongly activating as a nitro group, for example. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to effect substitution of the chlorine atoms. libretexts.orgnih.gov Potential nucleophiles for such reactions could include alkoxides, amides, and thiolates. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a pentadienyl anion intermediate which is resonance-stabilized by the phosphine oxide group, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org
Catalytic Applications and Mechanistic Insights
While not a widely employed catalyst itself, the structural and electronic properties of this compound and related diarylphosphine oxides allow them to participate in and influence various catalytic reactions.
There is no direct evidence in the reviewed literature of this compound acting as a Lewis acid catalyst. Generally, phosphine oxides are considered Lewis bases due to the lone pairs on the phosphoryl oxygen. acs.org However, the concept of "frustrated Lewis pairs" (FLPs) has shown that sterically hindered phosphines can act as Lewis bases in concert with a Lewis acid to activate small molecules. acs.org
While the phosphorus atom in this compound is electrophilic, it is not typically considered a strong enough Lewis acid to catalyze reactions on its own. The electron-withdrawing nature of the p-chlorophenyl groups does increase the positive charge on the phosphorus atom, which could theoretically enhance its Lewis acidity compared to trialkylphosphine oxides. However, for practical catalytic applications, stronger Lewis acids are generally required. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov While phosphine ligands are crucial for the efficiency of this reaction, phosphine oxides are generally considered byproducts of side reactions. However, recent studies have shown that phosphine oxides can act as stabilizing ligands for palladium nanoparticles, which are the active catalytic species in some cross-coupling reactions. nih.gov
In the context of the Buchwald-Hartwig reaction, this compound could potentially play a role as an additive. It could stabilize the active Pd(0) catalyst, preventing its aggregation into inactive palladium black and thereby enhancing the catalytic activity and longevity. nih.gov The specific use of this compound as a ligand or additive in Buchwald-Hartwig amination is not well-documented, but the behavior of other phosphine oxides suggests this as a plausible, albeit likely subtle, role. nih.govresearchgate.net
A significant application of diarylphosphine oxides, including by extension this compound, is in phosphorylation reactions. For instance, diarylphosphine oxides are used in the Lewis acid-promoted phosphorylation of 2-indolylmethanols to synthesize highly substituted indoles. nih.govnih.gov
In this reaction, a Lewis acid, such as a rare earth metal triflate (e.g., Yb(OTf)₃), activates the 2-indolylmethanol, facilitating its reaction with the diarylphosphine oxide. nih.gov The diarylphosphine oxide acts as the phosphorus source, adding to the activated indole (B1671886) intermediate. The regioselectivity of the phosphorylation (at the C3 position or the benzylic position) can be controlled by the choice of the Lewis acid. nih.gov Stronger Lewis acids tend to favor the thermodynamically more stable C3-phosphorylated product. nih.gov
The proposed mechanism involves the following key steps:
Coordination of the Lewis acid to the hydroxyl group of the 2-indolylmethanol.
Formation of a resonance-stabilized carbocationic intermediate.
Nucleophilic attack of the diarylphosphine oxide on the carbocation.
Deprotonation to yield the final phosphorylated indole product.
This methodology provides a highly selective route to structurally diverse and functionally rich indole derivatives with high yields. nih.gov
Polymerization Mechanisms and Kinetic Studies
The synthesis of high-performance poly(arylene phosphine oxide)s (PAPOs) often utilizes phosphine oxide-containing monomers due to the desirable properties imparted by the phosphine oxide group, such as high thermal stability, flame retardancy, and good solubility. This compound serves as a key monomer in the synthesis of these advanced polymers, typically through nucleophilic aromatic substitution (SNAr) polymerization.
The primary mechanism for incorporating this compound into a polymer backbone is through a nucleophilic aromatic substitution polycondensation reaction. In this process, the chlorine atoms on the phenyl rings of this compound are activated towards nucleophilic displacement by the strongly electron-withdrawing phosphine oxide group (P=O). This activation allows for the reaction with a bisphenol comonomer in the presence of a weak base, such as potassium carbonate, to form an ether linkage.
A representative example is the synthesis of a novel fluorine-containing poly(arylene ether) containing a phenylphosphine (B1580520) oxide moiety (6F-PAEPO). This polymer is synthesized by the nucleophilic substitution reaction between bis(4-chlorophenyl)phenyl phosphine oxide (BCPPO) and 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF). nih.gov The reaction proceeds in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), at elevated temperatures. The potassium carbonate deprotonates the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide species that then attacks the electron-deficient carbon atom bonded to the chlorine atom on the BCPPO molecule. The chloride ion is subsequently displaced as a leaving group, forming the poly(arylene ether phosphine oxide).
The structure of the resulting polymer is confirmed through various spectroscopic techniques, including FTIR, ¹H NMR, ³¹P NMR, and ¹⁹F NMR, which verify the successful incorporation of the phosphine oxide monomer into the polymer chain. nih.gov The presence of the triphenylphosphine (B44618) oxide moieties in the main chain contributes significantly to the polymer's excellent thermal stability and flame retardancy, as indicated by high glass transition temperatures (Tg) and limiting oxygen index (LOI) values. nih.gov
The efficiency of the polymerization and the final molecular weight of the resulting poly(arylene phosphine oxide) are governed by several critical factors. Precise control over these parameters is essential to achieve polymers with desired properties for specific applications.
Stoichiometric Control: As with most polycondensation reactions, achieving a high molecular weight polymer is highly dependent on maintaining a precise 1:1 stoichiometric ratio between the comonomers, in this case, this compound and the bisphenol. Any deviation from this ratio will limit the degree of polymerization, as described by the Carothers equation. In practice, a slight excess of one monomer can be used to control the molecular weight and ensure specific end-group functionality. For instance, in the melt polymerization of related polyether phosphine oxides, the molecular weight is controlled by deliberately creating a stoichiometric offset of the monomers.
Reaction Conditions:
Temperature: The reaction temperature must be high enough to ensure a sufficient reaction rate and to keep the growing polymer chains in solution to prevent premature precipitation. However, excessively high temperatures can lead to side reactions, such as ether-ether exchange or degradation, which can limit the molecular weight and broaden the molecular weight distribution.
Solvent: A polar aprotic solvent is crucial for dissolving the monomers and the resulting polymer, as well as for facilitating the SNAr reaction. The choice of solvent can influence the reaction rate and the solubility of the polymer.
Base: A weak base like potassium carbonate is typically used to deprotonate the bisphenol. The particle size and purity of the base can affect the reaction kinetics. Anhydrous conditions are essential to prevent the hydrolysis of the activated aryl halides and the deactivation of the phenoxide nucleophile.
Water Removal: The water generated during the deprotonation of the bisphenol must be efficiently removed from the reaction mixture, usually by azeotropic distillation with a solvent like toluene (B28343) or xylene. The presence of water can lead to side reactions and prevent the polymerization from reaching a high molecular weight.
Monomer Purity: The purity of the monomers is of utmost importance. Impurities can act as chain terminators or participate in side reactions, both of which will limit the final molecular weight of the polymer.
A patent describing the melt polymerization of a structurally similar monomer, bis(4-fluorophenyl)phenyl phosphine oxide (BFPPO), with bisphenols highlights the use of the Carothers equation to precisely control molecular weight by adjusting the stoichiometric offset. This methodology is directly applicable to systems using this compound.
| Factor | Influence on Polymerization | Typical Control Measures |
| Stoichiometry | Directly controls the maximum achievable molecular weight. | Precise weighing of monomers; use of stoichiometric offset for molecular weight control. |
| Temperature | Affects reaction rate and potential for side reactions. | Optimized temperature profile for the specific monomer pair. |
| Solvent | Influences solubility of reactants and polymer, and reaction rate. | Use of high-boiling polar aprotic solvents (e.g., NMP, DMAc). |
| Base | Catalyzes the reaction by deprotonating the bisphenol. | Use of anhydrous, finely powdered weak base (e.g., K₂CO₃). |
| Water Removal | Prevents side reactions and enables high molecular weight. | Azeotropic distillation with toluene or xylene. |
| Monomer Purity | Impurities can limit chain growth. | Recrystallization or distillation of monomers before use. |
Photoreactivity and Radical Chemistry
Aryl phosphine oxides are known to exhibit interesting photochemical behavior, often leading to the formation of reactive radical species upon exposure to ultraviolet (UV) light. While specific studies on this compound are not extensively documented in publicly available literature, its photoreactivity can be inferred from the behavior of closely related compounds.
Upon absorption of UV radiation, phosphine oxides can undergo cleavage of a phosphorus-carbon bond. For this compound, the most likely photoinduced process is the homolytic cleavage of one of the P-C(aryl) bonds. This would result in the formation of a phosphinoyl radical and a p-chlorophenyl radical.
The formation of such radical species has been studied for other aryl phosphine oxides. For instance, the photolysis of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) has been shown to generate a diphenylphosphinoyl radical ((C₆H₅)₂P•=O) and a 2,4,6-trimethylbenzoyl radical. researchgate.net The phosphinoyl radical is a key species that can initiate further chemical reactions, such as polymerization.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of radical intermediates. In studies of related phosphine oxides, EPR has been used to identify and quantify the phosphorus-centered radicals formed upon photolysis. rsc.org The hyperfine coupling to the ³¹P nucleus (I=1/2) provides a characteristic signature for these radicals in the EPR spectrum. It is expected that the photolysis of this compound would yield a (p-ClC₆H₄)(C₆H₅)P•=O radical, which would be detectable by EPR spectroscopy.
Furthermore, studies on triphenylphosphine derivatives have shown that photoinduced electron transfer can lead to the formation of stable radical ion pairs, particularly in the solid state. nih.gov The presence of electron-withdrawing chloro-substituents on the phenyl rings of this compound could influence the stability and reactivity of any photo-generated radical species.
Time-resolved spectroscopy techniques, such as laser flash photolysis (LFP), are instrumental in studying the short-lived intermediates generated during photochemical reactions. rsc.org In a typical LFP experiment, a short laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time, providing kinetic and spectroscopic information about the transient species.
For aryl phosphine oxides, LFP studies have been used to observe the transient absorption spectra of the generated phosphinoyl radicals. researchgate.net For example, the diphenylphosphinoyl radical exhibits a transient absorption maximum around 330 nm. researchgate.net It is anticipated that the phosphinoyl radical derived from this compound would have a similar absorption spectrum, possibly with a slight shift due to the presence of the chlorine substituent.
The kinetics of the decay of these transient species can also be monitored, providing information about their reactivity. Phosphinoyl radicals are known to be highly reactive towards olefinic compounds, which is the basis for their use as photoinitiators in polymer chemistry. researchgate.net Time-resolved infrared (TRIR) spectroscopy is another powerful technique that could provide structural information about the photoreaction intermediates of this compound by observing changes in the vibrational frequencies, particularly the P=O stretching mode, upon radical formation.
| Spectroscopic Technique | Information Obtained | Expected Findings for this compound |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Observation of a phosphorus-centered phosphinoyl radical with hyperfine coupling to the ³¹P nucleus. |
| Laser Flash Photolysis (LFP) | Transient absorption spectra and decay kinetics of short-lived intermediates. | A transient absorption spectrum similar to other aryl phosphinoyl radicals (likely in the UV region), allowing for the study of its reaction kinetics. |
| Time-Resolved Infrared (TRIR) | Structural information on transient species through vibrational spectroscopy. | Changes in the P=O stretching frequency upon formation of the phosphinoyl radical. |
Coordination Chemistry of Bis P Chlorophenyl Phenylphosphine Oxide As a Ligand
Ligand Design Principles and Electronic Properties
The coordinating ability of a phosphine (B1218219) oxide ligand is fundamentally governed by the electronic and steric characteristics of the substituents on the phosphorus atom. These factors dictate the electron density at the phosphoryl oxygen and the spatial arrangement around the metal center upon complexation.
Influence of Electron-Withdrawing Chlorine Substituents on Ligand Properties
The presence of two chlorine atoms in the para-positions of the phenyl rings significantly influences the electronic properties of Bis(p-chlorophenyl)phenylphosphine oxide. Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), which pulls electron density away from the aromatic ring. This effect is transmitted to the phosphorus atom and, consequently, to the phosphoryl oxygen.
This withdrawal of electron density reduces the Lewis basicity of the oxygen atom compared to an unsubstituted ligand like triphenylphosphine (B44618) oxide. A lower electron density on the oxygen atom results in a weaker donor bond with a metal center. However, the P=O bond itself possesses a high degree of polarity, which is a key factor in its coordinating ability. The formation of a complex with a metal ion can be described as a predominantly electrostatic interaction between the negatively polarized oxygen atom and the positive metal center.
A study involving the use of this compound (referred to as Cl-TPPO in the study) to passivate defects in cesium lead bromide (CsPbBr₃) perovskites provides direct evidence of its coordination. opticsjournal.net X-ray photoelectron spectroscopy (XPS) analysis showed that upon interaction, the binding energies of the Pb 4f and Br 3d orbitals shifted to lower values. opticsjournal.net This shift indicates an increase in electron density around the Pb²⁺ and Br⁻ ions. The researchers attributed this to the formation of a Pb-O-P coordinate bond, where the lone pair of electrons on the phosphoryl oxygen atom occupies the empty 6p orbital of the undercoordinated Pb²⁺ ion. opticsjournal.net This confirms the role of the P=O group as an effective electron donor, even with the presence of electron-withdrawing chlorine substituents.
Table 1: Comparative Electronic Properties
| Ligand | Substituent Effect | Expected Lewis Basicity of P=O Oxygen |
|---|---|---|
| Triphenylphosphine oxide | Neutral (reference) | Higher |
Formation and Characterization of Metal Complexes
Phosphine oxides are classified as hard ligands due to the high electronegativity of the oxygen donor atom. According to Hard and Soft Acid and Base (HSAB) theory, they are expected to form the most stable complexes with hard metal ions.
Coordination with Transition Metal Ions (e.g., Palladium, Platinum, Nickel)
Transition metals in intermediate to high oxidation states are considered relatively hard Lewis acids and are thus expected to coordinate with this compound. While specific, structurally characterized examples of discrete molecular complexes with this exact ligand are not extensively documented in peer-reviewed literature, its use in polymer synthesis suggests it is stable in the presence of transition metals under certain conditions. For instance, phosphorus-containing aromatic polyethers have been prepared from this compound and bisphenols, a process often involving metal-based catalysts or reagents. researchgate.netresearchgate.net
The characterization of such complexes would typically involve techniques like:
FT-IR Spectroscopy: A shift of the P=O stretching frequency to a lower wavenumber upon coordination is a hallmark of phosphine oxide complexation.
³¹P NMR Spectroscopy: Coordination to a metal center induces a significant change in the chemical shift of the phosphorus nucleus.
X-ray Crystallography: This technique would provide definitive structural information, including M-O bond lengths and the coordination geometry.
Complexes with Lanthanide and Actinide Elements
Lanthanide (Ln³⁺) and actinide (An³⁺/⁴⁺) ions are large, electropositive, and are considered hard Lewis acids. They exhibit a strong affinity for hard donor atoms like oxygen. researchgate.net Consequently, phosphine oxides are excellent ligands for these f-block elements, often used in solvent extraction processes for nuclear fuel reprocessing and in the formation of luminescent materials.
Coordination of this compound with lanthanides and actinides is highly probable. The interaction would be primarily electrostatic. researchgate.net The large size of these ions allows for high coordination numbers, and multiple phosphine oxide ligands can coordinate to a single metal center. Research on analogous ligands, such as other substituted pyridine (B92270) N,P,P'-trioxides, shows the formation of various 1:1 and 2:1 ligand-to-metal complexes with lanthanide nitrates, with the specific outcome depending on the steric bulk of the ligand and the ionic radius of the lanthanide ion.
Table 2: Characterization Data for the Interaction of this compound (Cl-TPPO) with Lead
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| XPS (Pb 4f) | Shift to lower binding energy | Increased electron density on Pb²⁺ due to coordination with oxygen | opticsjournal.net |
Ligand Exchange and Catalytic Cycles in Coordination Complexes
Ligand exchange is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. The lability of a ligand is crucial for its role in catalytic cycles. Phosphine oxides are generally considered to be weakly coordinating ligands compared to their parent phosphines. This can make them labile and prone to dissociation from a metal center. opticsjournal.net
This lability can be exploited in catalysis. For example, phosphine oxides have been investigated as stabilizing ligands for palladium nanoparticles and in cross-coupling reactions. In some catalytic systems, a phosphine ligand may be partially oxidized to a phosphine oxide. These phosphine oxide species can remain in the coordination sphere and influence the catalytic activity and stability of the active species.
While no specific studies detailing the participation of this compound in ligand exchange or catalytic cycles are available, its properties suggest a potential role. Its weaker basicity, compared to alkylphosphine oxides or even triphenylphosphine oxide, might render it more labile. In a potential catalytic cycle, it could serve as a "placeholder" ligand, dissociating to open a coordination site for substrate binding and re-coordinating at a later stage. The mechanism of such a process would likely be dissociative, where the rate-determining step is the initial loss of the phosphine oxide ligand.
Mechanism of Ligand Exchange Reactions
Ligand exchange reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. While specific kinetic studies on this compound are not extensively documented, the mechanisms can be inferred from the general behavior of coordination complexes. These reactions typically proceed via dissociative, associative, or interchange pathways.
Dissociative (D) Mechanism: This mechanism involves the initial cleavage of the bond between the metal center and the leaving ligand, forming a lower-coordination-number intermediate. This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex.
Associative (A) Mechanism: In this pathway, the incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, which then loses the leaving ligand. The rate is dependent on the concentrations of both the complex and the incoming ligand.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without a distinct intermediate. It can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) based on the degree of bond formation with the incoming ligand or bond breaking with the leaving ligand in the transition state.
For complexes involving phosphine oxide ligands, the specific pathway is influenced by factors such as the nature of the metal ion, the steric bulk of the phosphine oxide, and the other ligands present in the coordination sphere. For instance, studies on related P2Pd(II) and P2Pt(II) salicylaldimates have shown that the N,O ligands are kinetically labile and undergo exchange in solution. nih.gov The steric hindrance and electronic effects of the two p-chlorophenyl groups and the phenyl group in this compound would play a significant role in dictating the preferred mechanistic pathway.
Role of this compound Ligands in Catalytic Processes
Phosphine oxides, while often considered byproducts in reactions involving phosphines, can also serve as crucial ligands or pre-catalysts in various transition-metal-catalyzed reactions. Their role is often multifaceted, influencing the stability, activity, and selectivity of the catalyst.
Recent research has highlighted that the partial oxidation of bisphosphine ligands to their corresponding mono-oxides (BPMOs) can be essential for the formation of the catalytically active species in situ. chemrxiv.org For example, in palladium-catalyzed cross-coupling reactions, an internal redox reaction can generate a Pd(0) species and the bisphosphine mono-oxide from a Pd(II) precursor and a bisphosphine ligand. chemrxiv.orgchemrxiv.org The resulting BPMO-ligated palladium complex can then act as the active catalyst.
While direct catalytic applications of this compound are not widely reported, its structural similarity to other catalytically relevant phosphine oxides suggests potential utility. The electronic properties imparted by the chlorophenyl groups could modulate the Lewis basicity of the phosphoryl oxygen, thereby tuning the electronic environment of a coordinated metal center. This can have a profound impact on the catalytic cycle. For instance, phosphine oxides have been shown to promote Rh(I)-catalyzed C–H cyclization reactions, where they significantly enhance reactivity. nih.gov The table below summarizes the effect of different ligand types on such a reaction, illustrating the superior performance of phosphine oxides compared to traditional phosphines under specific conditions.
Table 1: Ligand Effect on Rh(I)-Catalyzed C–H Cyclization Data derived from a representative Rh(I)-catalyzed reaction of benzimidazoles with alkenes to illustrate the general efficacy of phosphine oxide ligands. nih.gov
| Ligand Type | Example Ligand | Yield (%) |
|---|---|---|
| Phosphine Oxide | Mes-DAPO | 84 |
| Phosphine Oxide | Ph2P(O)H | 68 |
| Traditional Phosphine | PPh3 | <5 |
| Traditional Phosphine | PCy3 | <5 |
Supramolecular Coordination Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. This compound, with its defined geometry and coordinating phosphoryl group, is a potential building block for such architectures.
Self-Assembly Processes Driven by Metal-Ligand Interactions
Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular structures like 2D metallacycles and 3D metallacages. This process relies on the predictable and directional nature of metal-ligand bonds.
The assembly process typically involves combining a metal precursor that provides specific coordination angles with an organic ligand that has multiple binding sites. Although specific self-assembled structures incorporating this compound are not detailed in the literature, the principles of self-assembly using similar building blocks are well-established. For example, multidentate P,N ligands, which contain both soft phosphorus and hard nitrogen donors, are known to create a variety of coordination geometries. nih.gov this compound would act as a monodentate ligand through its oxygen atom. To form discrete assemblies, it would likely be used in conjunction with other multidentate ligands or as a capping agent to control the size and shape of the final structure. The formation of these architectures is often a cooperative process, where weak interactions guide the components into the most thermodynamically stable arrangement. nih.gov
Formation of Anion Binding Macrocycles and Cages
The construction of macrocycles and cages capable of recognizing and binding anions is a significant goal in supramolecular chemistry. These host-guest systems have potential applications in sensing, transport, and catalysis. While phosphine oxides are not the most common functional group for direct anion binding, they can be incorporated into larger frameworks that create a cavity suitable for an anion.
The design of such receptors often involves creating an electron-deficient cavity or positioning hydrogen-bond donors to interact with the anion. The phosphorus atom in a phosphine oxide is electron-deficient and could potentially engage in weak interactions. More commonly, phosphine oxide units are used as structural components to direct the geometry of a macrocyclic or cage-like framework. For instance, porous organic cages have been constructed from triphenylphosphine-based monomers, which then self-assemble into larger superstructures. nih.gov It is conceivable that this compound could be functionalized to create multitopic building blocks for the synthesis of anion-binding cages, where the cage structure itself, rather than the phosphine oxide group directly, is responsible for anion encapsulation.
Spectroscopic and Crystallographic Characterization of Bis P Chlorophenyl Phenylphosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For Bis(p-chlorophenyl)phenylphosphine oxide, ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.
¹H NMR Spectroscopic Analysis and Proton Environments
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The spectrum reveals the distinct electronic environments of the protons on the phenyl and p-chlorophenyl rings. The protons on the unsubstituted phenyl group and the two p-chlorophenyl groups, though all aromatic, exhibit different chemical shifts due to the influence of the chlorine atoms and the phosphine (B1218219) oxide group.
The protons on the phenyl ring typically appear as a complex multiplet, while the protons on the p-chlorophenyl rings often present as two distinct sets of doublets, a characteristic AA'BB' system, due to the symmetry of the p-substituted rings. The protons ortho to the phosphorus atom are generally shifted downfield compared to the meta and para protons due to the deshielding effect of the phosphoryl group. Similarly, the electron-withdrawing nature of the chlorine atoms influences the chemical shifts of the protons on the chlorophenyl rings.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic Protons | 7.40 - 7.80 | Multiplet (m) | - |
Note: The data in this table is representative and compiled from typical values for similar aromatic phosphine oxides. Precise values can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) exhibit characteristic coupling (J-coupling) with the ³¹P nucleus, which is a key feature in identifying these carbons.
The chemical shifts of the aromatic carbons are influenced by both the phosphorus-oxygen group and the chlorine substituents. The ipso-carbon of the phenyl ring and the ipso-carbons of the p-chlorophenyl rings will appear at different chemical shifts. The carbon atoms bearing the chlorine atoms (C-Cl) will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical range for substituted benzene (B151609) rings, with their precise shifts determined by their position relative to the phosphorus and chlorine substituents.
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | ³¹P-¹³C Coupling (JCP, Hz) |
| C-P (Phenyl) | 130 - 135 | ~100 - 110 (¹JCP) |
| C-P (p-chlorophenyl) | 128 - 133 | ~100 - 110 (¹JCP) |
| C-Cl | 138 - 142 | ~3 - 5 (⁴JCP) |
| Aromatic C-H | 128 - 134 | Variable (²⁻⁴JCP) |
Note: The data in this table is representative and based on general values for aromatic phosphine oxides and chlorinated aromatic compounds. organicchemistrydata.org Specific assignments require detailed 2D NMR experiments.
³¹P NMR Spectroscopic Analysis for Phosphorus Environment and Bonding
³¹P NMR spectroscopy is a highly sensitive and specific technique for characterizing organophosphorus compounds. For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal provides valuable information about the oxidation state and coordination environment of the phosphorus atom.
For pentavalent phosphine oxides, the ³¹P chemical shift generally appears in a characteristic downfield region, typically between +20 and +40 ppm (relative to 85% H₃PO₄). organicchemistrydata.orgresearchgate.netcdnsciencepub.com The exact chemical shift is influenced by the nature of the substituents on the phosphorus atom. The presence of electron-withdrawing groups, such as the phenyl and p-chlorophenyl groups, affects the electron density around the phosphorus nucleus and thus its resonance frequency. The observation of a single sharp peak indicates the purity of the compound with respect to the phosphorus environment.
| Nucleus | Approximate Chemical Shift (δ, ppm) | Reference |
| ³¹P | +25 to +35 | 85% H₃PO₄ |
Note: The chemical shift value is an approximation based on typical values for triarylphosphine oxides.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
The FTIR spectrum of this compound is dominated by several characteristic absorption bands that correspond to the various functional groups present in the molecule. The most prominent of these is the P=O stretching vibration, which is a strong and sharp band typically appearing in the region of 1150-1200 cm⁻¹. rsc.org The exact position of this band is sensitive to the electronic effects of the substituents on the phosphorus atom.
Other significant absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Cl stretching vibration, which typically appears as a strong band in the 1000-1100 cm⁻¹ region for aryl chlorides. scispace.com The P-C (aryl) stretching vibrations are also present in the fingerprint region of the spectrum.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong |
| P=O Stretch | 1150 - 1200 | Strong |
| C-Cl Stretch | 1080 - 1100 | Strong |
| P-C (Aryl) Stretch | 990 - 1020 | Medium |
Note: The data in this table is based on characteristic vibrational frequencies for the functional groups present and data from similar compounds. rsc.orgscispace.comresearchgate.netresearchgate.net
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to FTIR spectroscopy. While no specific Raman spectrum for this compound is readily available in the literature, the expected spectrum can be inferred from the analysis of similar triarylphosphine oxides. chemicalbook.com The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
The aromatic ring stretching vibrations are expected to be prominent in the Raman spectrum, particularly the "ring breathing" mode around 1000 cm⁻¹. The P=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl stretching vibration should also be observable. The symmetrical nature of the p-chlorophenyl groups would lead to some Raman active modes that might be weak or absent in the IR spectrum.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Strong |
| Aromatic Ring Stretch | 1580 - 1600 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 1080 - 1100 | Medium |
| P=O Stretch | 1150 - 1200 | Weak-Medium |
Note: This table is predictive and based on the general characteristics of Raman spectra for aromatic compounds and phosphine oxides. scispace.comchemicalbook.com
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for unequivocally determining the elemental formula of a molecule. However, a thorough review of scientific databases and literature did not yield any specific HRMS data for this compound. While the molecular formula is confirmed as C₁₈H₁₃Cl₂OP, experimental HRMS data to support this is not publicly available. guidechem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography coupled with mass spectrometry is a standard method for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns, which is also instrumental in determining the purity of a sample. At present, no specific GC-MS analysis reports detailing the purity or volatile analysis of this compound are available in the reviewed literature.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into molecular structure, conformation, and intermolecular interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Without a determined crystal structure, a detailed analysis of the intermolecular forces that govern the solid-state packing of this compound, such as potential hydrogen bonds, halogen bonds involving the chlorine atoms, or π-π stacking between the aromatic rings, cannot be performed.
Conformational Analysis in the Crystalline State
The conformation of the molecule in its crystalline state, including the torsion angles between the phenyl and p-chlorophenyl rings relative to the phosphine oxide core, remains unknown due to the absence of crystallographic data.
Electrochemical Characterization
The electrochemical behavior of a compound provides valuable insights into its electronic structure and its ability to participate in redox reactions. Techniques such as cyclic voltammetry are instrumental in determining the oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the electron transfer processes. This information is crucial for applications in materials science, catalysis, and sensor technology.
A thorough search of scientific literature and chemical databases was conducted to obtain cyclic voltammetry data for this compound. This investigation aimed to identify key electrochemical parameters such as oxidation and reduction peak potentials, which are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
Despite extensive searches, specific experimental data from cyclic voltammetry studies detailing the redox properties of this compound could not be located in the available public literature. While the electrochemical properties of related compounds, such as triphenylphosphine (B44618) oxide and other variously substituted phosphine oxides, have been reported, a direct analysis of this compound was not found. researchgate.netutexas.edunih.govsci-hub.se The presence of the electron-withdrawing chloro-substituents on the phenyl rings is expected to influence the redox potentials of the molecule compared to unsubstituted triphenylphosphine oxide, likely making reduction easier and oxidation more difficult. However, without experimental data, a quantitative analysis remains speculative.
Consequently, a data table summarizing the redox properties for this specific compound cannot be provided at this time. Further experimental research is required to elucidate the electrochemical characteristics of this compound.
Computational Chemistry and Theoretical Modeling of Bis P Chlorophenyl Phenylphosphine Oxide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for bis(p-chlorophenyl)phenylphosphine oxide would typically employ a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311G(d,p)) to model the system accurately. nih.gov
Geometry Optimization and Energetic Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve starting with an initial guessed structure and using a DFT algorithm to find the geometry that corresponds to a minimum on the potential energy surface.
The key structural parameters include bond lengths, bond angles, and dihedral angles. In the optimized structure of this compound, the phosphorus atom is expected to have a tetrahedral geometry. The P=O bond is a prominent feature, and its length provides insight into the bond's strength and polarity. The introduction of chlorine atoms on the para positions of two phenyl rings is anticipated to have a subtle but discernible effect on the geometry compared to triphenylphosphine (B44618) oxide, potentially influencing the P-C bond lengths and the orientation of the phenyl rings.
Energetic landscapes can be explored by calculating the energies of different conformers, which are isomers that can be interconverted by rotation about single bonds. For this compound, the rotation of the phenyl and p-chlorophenyl groups around the P-C bonds would be of primary interest. By mapping the energy as a function of these rotational angles, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them.
Table 1: Representative Optimized Geometric Parameters for Triphenylphosphine Oxide (TPPO) for Comparative Analysis
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-C | ~1.82 Å |
| Bond Angle | O=P-C | ~112° |
| Bond Angle | C-P-C | ~106° |
| Dihedral Angle | C-P-C-C | Variable (defines propeller shape) |
Note: This data is for the parent compound, triphenylphosphine oxide, and serves as a baseline for what would be calculated for its chlorinated derivative. The presence of chlorine atoms would likely lead to minor variations in these parameters.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. In this compound, the HOMO is expected to be localized primarily on the phenyl and p-chlorophenyl rings, while the LUMO may have significant contributions from the phosphine (B1218219) oxide group and the aromatic rings. The electron-withdrawing nature of the chlorine atoms would likely lower the energies of both the HOMO and LUMO compared to TPPO, and could potentially reduce the HOMO-LUMO gap. uj.ac.za
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the phosphine oxide group is expected to carry a significant negative charge due to its high electronegativity, while the phosphorus atom will have a corresponding positive charge. The chlorine atoms will also exhibit negative partial charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Triphenylphosphine Oxide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
Note: These are representative values for a generic substituted TPPO derivative to illustrate the concept. The actual values for this compound would need to be specifically calculated.
Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be of interest. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. The presence of chlorine atoms would cause shifts in the signals of the adjacent protons and carbons in the p-chlorophenyl rings compared to the unsubstituted phenyl ring. The ³¹P chemical shift is a key identifier for phosphine oxides. nih.gov
Table 3: Key Calculated Vibrational Frequencies for Triphenylphosphine Oxide (for Comparison)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| P=O Stretch | ~1200 cm⁻¹ |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |
| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ |
Note: This data for TPPO serves as a reference. For this compound, additional peaks, such as the C-Cl stretch (typically in the 1000-1100 cm⁻¹ region), would be predicted.
Mechanistic Investigations of Chemical Reactions and Catalytic Cycles
DFT is a powerful tool for elucidating reaction mechanisms. While this compound is often a stable product, it can also participate in or be formed through various chemical reactions. For instance, studies on the dearylation of arylphosphine oxides have used DFT to map out the reaction pathways, identify transition states, and calculate activation energies. nih.gov Such investigations for this compound could explore its synthesis, degradation, or its role as a ligand in catalytic cycles. By modeling the reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed, providing insights into the reaction's feasibility and kinetics.
Molecular Dynamics Simulations
While DFT is excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.
Conformational Analysis and Flexibility
For a molecule like this compound, MD simulations can provide a dynamic picture of its conformational flexibility. While DFT can identify stable conformers, MD simulations can reveal how the molecule transitions between these conformations at a given temperature. The primary source of flexibility in this molecule is the rotation of the three aryl groups around the P-C bonds.
An MD simulation would typically start with an optimized geometry and place the molecule in a simulation box, often with a solvent to mimic solution-phase behavior. The simulation would then track the atomic positions over time. Analysis of the MD trajectory can provide information on:
Dihedral Angle Distributions: By monitoring the dihedral angles defining the orientation of the phenyl and p-chlorophenyl rings, one can determine the preferred "propeller" conformation and the extent of rotational freedom.
Root Mean Square Fluctuation (RMSF): This analysis highlights which parts of the molecule are more mobile. The outer atoms of the phenyl rings are expected to show higher RMSF values than the atoms of the central phosphorus core.
These simulations provide a deeper understanding of the molecule's behavior in a dynamic environment, which is often more representative of real-world conditions than static, gas-phase DFT calculations.
Intermolecular Interactions in Solution and Condensed Phases
The nature and strength of intermolecular interactions involving this compound in solution and condensed phases are crucial for understanding its physical properties, crystal packing, and role as a potential ligand or functional material. Computational methods, particularly quantum chemical calculations, are pivotal in characterizing these non-covalent interactions.
Theoretical studies on related phosphine oxides reveal that the phosphoryl group (P=O) is a dominant feature, acting as a strong hydrogen bond acceptor. bldpharm.com The polarity of the P=O bond, often described with a significant contribution from the zwitterionic form P⁺-O⁻, enhances its ability to engage in various intermolecular interactions. d-nb.info
Computational analyses of oxaphosphacyclophanes, which contain a bis(triphenylphosphine oxide) moiety, have highlighted the importance of C-H···O=P hydrogen bonding and π-π stacking interactions in the formation of supramolecular structures. researchgate.net These studies utilize methods like Hirshfeld surface analysis to quantify the contributions of different intermolecular contacts.
While specific data for this compound is not available, it can be inferred that its intermolecular interactions would be a composite of those observed for triphenylphosphine oxide and chloro-substituted analogues. The key interactions would include:
Hydrogen Bonding: The phosphoryl oxygen is a primary site for hydrogen bonding with suitable donor molecules in solution or in co-crystals.
Halogen Bonding: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with nucleophilic sites.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of crystal lattices or aggregates in solution.
Dipole-Dipole Interactions: The polar P=O bond induces a significant molecular dipole moment, leading to dipole-dipole interactions that influence molecular arrangement in the condensed phase.
The interplay of these forces dictates the supramolecular chemistry of this compound.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are a powerful tool for predicting the reactivity of molecules by elucidating reaction mechanisms, identifying transition states, and determining energy barriers. rsc.org For this compound, these calculations can provide insights into its behavior in various chemical transformations.
Transition State Localization and Reaction Energy Barriers
The localization of transition states and the calculation of associated energy barriers are fundamental to understanding reaction kinetics. While no specific transition state calculations for reactions involving this compound were found, studies on related arylphosphine oxides provide a framework for understanding its potential reactivity.
For instance, the reduction of phosphine oxides using silanes has been a subject of theoretical investigation. For the reduction of phosphine oxides by HSiCl₃, calculations support a mechanism involving a four-centered, frontside transition state where a hydride is transferred from silicon to phosphorus. researchgate.net This mechanism proceeds with retention of stereochemistry at the phosphorus center.
A theoretical study on the nucleophilic substitution of P-stereogenic chlorophosphines, which can be formed from secondary phosphine oxides, proposed that the repulsion between the π-electrons of an aryl group and the lone pair on phosphorus influences the stereochemical outcome. researchgate.net
For a hypothetical reaction involving this compound, computational chemists would typically employ Density Functional Theory (DFT) methods to model the potential energy surface. This would involve:
Geometry Optimization: Optimizing the structures of the reactants, products, and any intermediates.
Transition State Search: Employing algorithms to locate the transition state structure connecting reactants and products.
Frequency Analysis: Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state) and to obtain zero-point vibrational energies.
Energy Profile: Calculating the relative energies of all species to construct the reaction energy profile and determine the activation energy barrier.
The presence of electron-withdrawing chloro-substituents on the phenyl rings of this compound is expected to influence its reactivity compared to unsubstituted triphenylphosphine oxide. These substituents can affect the electron density at the phosphorus center and the stability of potential intermediates and transition states.
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. While a specific QSRR study for this compound was not identified, the principles of QSRR can be applied based on computational descriptors.
Theoretical studies on the electronic effects of substituents in phosphine-borane adducts have shown that data from methods like Natural Bond Orbital (NBO) analysis can be correlated with Hammett σ constants to quantify electronic effects. nih.gov A similar approach could be used for a series of substituted phosphine oxides to understand how substituents like the chloro group in this compound affect reactivity.
A study on the effect of chloro-substitution on the properties of carbazole (B46965) dyes demonstrated that the number and position of chlorine atoms influence electrochemical and optical properties, which can be rationalized through quantum-chemical calculations of parameters like the electrophilicity index. mdpi.com
For a series of substituted arylphosphine oxides, including this compound, a QSRR study would typically involve the following steps:
Data Set: Assembling a set of compounds with known reactivity data (e.g., reaction rates, equilibrium constants).
Descriptor Calculation: Using computational methods to calculate a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the observed reactivity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
For this compound, relevant descriptors that would likely influence its reactivity include the electrostatic potential at the phosphoryl oxygen, the charge on the phosphorus atom, and the energies of the frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the chloro-substituents would be expected to lower the energy of the LUMO, potentially making the phosphorus center more susceptible to nucleophilic attack in certain reactions.
The following table presents hypothetical computational data for a QSRR study on substituted phosphine oxides, illustrating the types of descriptors that would be considered.
| Compound Name | Hammett Constant (σ) | Calculated Dipole Moment (Debye) | Calculated LUMO Energy (eV) |
| Triphenylphosphine oxide | 0.00 | 5.35 | -0.5 |
| This compound | 0.46 (2 x σ_p-Cl) | 3.80 | -0.9 |
| Tris(p-methoxyphenyl)phosphine oxide | -0.81 (3 x σ_p-OMe) | 6.50 | -0.2 |
Note: The data in this table is illustrative and not based on actual calculations for these specific molecules.
Applications of Bis P Chlorophenyl Phenylphosphine Oxide in Advanced Materials Science
Polymer and Resin Technologies
The incorporation of phosphine (B1218219) oxide moieties into polymer backbones or as additives is a well-established strategy to enhance the performance of polymeric materials. While specific data for Bis(p-chlorophenyl)phenylphosphine oxide is often part of the broader research on aromatic phosphine oxides, its structural characteristics suggest its potential in several areas of polymer and resin technologies.
Integration into Flame-Retardant Polymer Systems
Phosphorus-containing compounds are widely utilized as flame retardants in polymers. Their mechanism of action can occur in both the gas phase, by scavenging flammable radicals, and in the condensed phase, by promoting the formation of a protective char layer. mdpi.com Aromatic phosphine oxides are particularly effective in the condensed phase.
A novel phosphorus-containing compound, (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), when used as a flame retardant for epoxy resin (EP), demonstrated excellent flame retardancy. An EP formulation with 1.2 wt% phosphorus from ODDPO achieved a UL-94 V-0 rating and a limiting oxygen index (LOI) of 29.2%. mdpi.comnih.gov The flame-retardant mechanism was found to be a combination of gas-phase and condensed-phase effects, with a significant barrier effect from the char layer. mdpi.com
Another study on a reactive phosphorus-containing epoxy resin based on bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) also showed high char yields and high LOI values, indicating excellent flame retardancy. google.com The incorporation of this compound into polymers is expected to impart flame retardant properties due to the presence of both phosphorus and chlorine, which can have synergistic effects on flame retardancy.
Table 2: Flame Retardancy Data for Epoxy Resins with Phosphine Oxide Additives
| Flame Retardant | Polymer Matrix | Phosphorus Content (wt%) | UL-94 Rating | Limiting Oxygen Index (LOI) (%) |
| (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) | Epoxy Resin | 1.2 | V-0 | 29.2 |
| 1,2-bis(diphenylphosphinoyl)ethane (EDPO) | Epoxy Resin | 0.9 | V-0 | Not Reported |
| Hydroxy(4-hydroxyphenyl)methyl)diphenylphosphine oxide (DPO-H) | Epoxy Resin | 0.5 | V-0 | Not Reported |
| Bis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO) | Epoxy Resin | Not Specified | Not Reported | High |
Source: mdpi.comnih.govgoogle.com
Role as a Polymer Precursor and Processing Aid
This compound can potentially serve as a monomer or a precursor in the synthesis of new polymers. The chlorine atoms on the phenyl rings are susceptible to nucleophilic substitution reactions, allowing for the creation of new linkages and the incorporation of the phosphine oxide moiety into a polymer backbone. For example, a similar compound, poly[4′-fluorophenyl-bis(4-phenyl)phosphine oxide], was synthesized via Ni(0) coupling from aromatic chloride and mesylate monomers. researchgate.net This suggests that this compound could undergo similar polymerization reactions.
Regarding its role as a polymer processing aid (PPA), there is limited direct information available for this compound. PPAs are additives used to improve the processability of polymers during extrusion by reducing melt fracture and die buildup. google.com While some hyperbranched polymers have been shown to act as effective processing aids, ibm.com the utility of small molecule additives like this compound in this capacity is not well-documented in the available literature.
Optoelectronic Materials
Phosphine oxide derivatives have emerged as a significant class of materials in the field of optoelectronics due to their unique electronic properties. Their strong electron-withdrawing nature and high triplet energy levels make them suitable for various applications in organic electronic devices. researchgate.net
Constituent in Organic Optoelectronic Devices
In organic light-emitting diodes (OLEDs), phosphine oxide derivatives are often used as host materials for phosphorescent emitters or as electron-transporting materials (ETMs). researchgate.netrsc.org The phosphine oxide group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The tetrahedral geometry around the phosphorus atom can also promote the formation of stable amorphous films, which is beneficial for device performance and longevity. researchgate.net
For example, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF) is a material that contains a dibenzo[b,d]furan core and two diphenylphosphine (B32561) oxide units. It exhibits a high triplet energy of 3.1 eV, making it an effective host material for confining triplet excitons in the emissive layer of OLEDs. ossila.com While this is a different molecule, the fundamental properties of the phosphine oxide group are transferable, suggesting that this compound could be explored for similar applications, potentially as a component of a host or electron-transporting material.
Additives for Perovskite Light-Emitting Diodes
In the rapidly developing field of perovskite light-emitting diodes (PeLEDs), phosphine oxide-containing organic molecules have shown great promise as additives to enhance device performance and stability. These additives can passivate defects at the surface of the perovskite material, which are often a source of non-radiative recombination and limit device efficiency.
The lone pair of electrons on the oxygen atom of the phosphine oxide group can coordinate with uncoordinated lead ions (Pb2+) in the perovskite lattice, effectively "healing" these defects. This passivation leads to improved photoluminescence quantum yields and higher external quantum efficiencies (EQEs) in PeLEDs. While specific studies on this compound as an additive in PeLEDs are not prominent in the literature, the general principle of using phosphine oxides for defect passivation is well-established.
Applications in Photovoltaic Cells
Extensive research has been conducted to identify applications of this compound in the field of photovoltaic cells. However, based on the available scientific literature, there is currently no documented use or specific research concerning this particular compound as a component in photovoltaic devices, such as an electron transport layer material or as an additive. The primary research focus for phosphine oxide derivatives in optoelectronics has been on their application in Organic Light-Emitting Diodes (OLEDs) and photocatalysis, rather than solar cells. researchgate.netresearchgate.net
Organic photovoltaic (OPV) cells rely on a combination of electron donor and acceptor materials to generate electricity from sunlight. wikipedia.org The electron transport layer (ETL) is a critical component in many solar cell architectures, including perovskite solar cells, responsible for efficiently extracting and transporting electrons to the cathode. rsc.orgmdpi.comnih.gov Materials for ETLs are selected based on properties like high electron mobility and suitable energy level alignment with the active layer. mdpi.com While various organic small molecules and metal oxides are being explored for this purpose, this compound has not been identified as a candidate in the reviewed literature. rsc.orgmdpi.com
Stabilizer Applications in Polymer Matrices
This compound and related triaryl phosphine oxide compounds are recognized for their role as effective stabilizers in various polymer matrices. Their incorporation into polymers can significantly enhance the material's resistance to degradation caused by environmental factors, particularly heat and oxidation. This stabilizing effect is crucial for preserving the mechanical integrity and extending the service life of polymer products.
Function as Plastic Stabilizers
As plastic stabilizers, phosphine oxides, including this compound, primarily function as secondary antioxidants and flame retardants. researchgate.netd-nb.info They are often used in conjunction with primary antioxidants, such as hindered phenols, to create a synergistic effect that provides comprehensive protection during high-temperature processing and long-term use. d-nb.infonih.gov
The key functions of this compound as a plastic stabilizer include:
Melt Flow Stabilization: During processing at elevated temperatures, polymers are susceptible to thermo-oxidative degradation, which can lead to changes in viscosity and molecular weight. Phosphine oxides help to maintain the melt stability of the polymer. d-nb.info
Color Stability: The oxidative degradation of polymers often results in discoloration, such as yellowing. Phosphine oxides can help to prevent the formation of the chromophoric products responsible for these color changes. researchgate.net
Flame Retardancy: A significant application of phosphine oxides is in improving the fire resistance of polymers. They can be incorporated as co-monomers or additives to create flame-retardant materials. researchgate.net
The effectiveness of phosphine oxide-based stabilizers has been demonstrated in various polymers, including poly(ethylene terephthalate) (PET) and epoxy resins. researchgate.netrsc.org For instance, the incorporation of Bis(4-carboxyphenyl)phenyl phosphine oxide as a co-monomer in PET has been shown to improve its flame-retardant properties and thermal stability. researchgate.net
| Polymer Matrix | Phosphine Oxide Additive/Co-monomer | Observed Effect | Reference |
|---|---|---|---|
| Poly(ethylene terephthalate) (PET) | Bis(4-carboxyphenyl)phenyl phosphine oxide (BCPPO) | Improved flame retardancy and thermal stability | researchgate.net |
| Epoxy Resin | (Oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) | Achieved V-0 rating in UL-94 test, indicating excellent flame retardancy | rsc.org |
| High-Density Polyethylene (HDPE) | Phosphine-type secondary stabilizer | Efficient melt stabilization and prevention of discoloration | d-nb.info |
Mechanisms of Stabilization Against Degradation
The stabilizing action of this compound in polymer matrices against degradation proceeds through several key mechanisms, primarily related to its function as a secondary antioxidant and its behavior at high temperatures, particularly during combustion.
As a Secondary Antioxidant:
The primary role of a secondary antioxidant is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation cycle of polymers. nih.gov The accumulation of hydroperoxides can lead to chain scission and crosslinking, resulting in the deterioration of the polymer's physical properties.
As a Flame Retardant and Charring Agent:
In the context of flame retardancy, triaryl phosphine oxides like this compound operate through both condensed-phase and gas-phase mechanisms.
Condensed-Phase Mechanism: Upon heating, the phosphine oxide compound can promote the formation of a stable, insulating layer of char on the polymer's surface. This char acts as a physical barrier that limits the heat transfer to the underlying material and restricts the diffusion of flammable volatile degradation products to the combustion zone. The phosphorus-containing moieties tend to remain in the condensed phase during burning, contributing to this increased char yield. rsc.org
Gas-Phase Mechanism: During combustion, phosphorus-containing compounds can be released into the gas phase. Here, they can act as radical scavengers, interrupting the exothermic chain reactions of combustion. They are believed to trap high-energy radicals like H• and OH•, which are essential for sustaining the flame, thus exerting a flame-inhibiting effect. rsc.org
The presence of chlorine atoms in this compound can also contribute to flame retardancy through a synergistic effect with phosphorus, although halogenated flame retardants are facing increasing scrutiny due to environmental concerns. rsc.org
Supramolecular Chemistry and Self Assembly of Bis P Chlorophenyl Phenylphosphine Oxide Derivatives
Design of Supramolecular Building Blocks
The rational design of supramolecular building blocks is predicated on the strategic placement of functional groups that can direct self-assembly through specific intermolecular interactions. In bis(p-chlorophenyl)phenylphosphine oxide, the phosphine (B1218219) oxide group and the aromatic rings are the key players in orchestrating its supramolecular behavior.
The phosphoryl group (P=O) is a powerful hydrogen bond acceptor. The oxygen atom in this group possesses a significant partial negative charge, making it an excellent site for forming strong hydrogen bonds with suitable donor groups. This interaction is highly directional and plays a crucial role in the formation of ordered supramolecular structures. In the context of this compound, the P=O group can interact with various hydrogen bond donors, such as alcohols, carboxylic acids, or even C-H bonds, to form predictable and stable assemblies. The strength and geometry of these hydrogen bonds can be modulated by the electronic properties of the substituents on the phenyl rings.
The three aromatic rings in this compound—two p-chlorophenyl groups and one phenyl group—provide extensive surfaces for π-interactions. researchgate.net These interactions, including π-π stacking and CH-π interactions, are fundamental to the stabilization of supramolecular assemblies. researchgate.netrsc.org The electron-rich π-systems of the aromatic rings can interact with each other in various geometries, such as face-to-face or edge-to-face arrangements. The presence of chlorine atoms on two of the phenyl rings can influence the electronic nature of the π-system, potentially leading to halogen bonding interactions as well. These multifaceted π-interactions, in concert with hydrogen bonding, provide a powerful toolkit for directing the self-assembly of these molecules into intricate architectures.
Construction of Ordered Supramolecular Assemblies
The ability of this compound derivatives to engage in multiple, specific non-covalent interactions allows for the construction of highly ordered supramolecular assemblies with defined dimensionalities.
Through the interplay of hydrogen bonding involving the P=O group and π-π stacking of the aromatic rings, derivatives of this compound can be guided to form one-dimensional (1D) chains or two-dimensional (2D) sheets. For instance, a repeating pattern of hydrogen bonds can lead to the formation of a 1D polymeric chain. These chains can then further organize into 2D sheets through π-π stacking interactions between the aromatic rings of adjacent chains. The specific arrangement and dimensionality of the resulting architecture are highly dependent on the substitution pattern on the phenyl rings and the crystallization conditions. Studies on related phosphine oxides have demonstrated the formation of 1D supramolecular chains through CH/π interactions. acs.org
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.comresearchgate.net In the case of this compound, crystal engineering principles can be applied to control the packing of the molecules in the solid state. By systematically modifying the substituents on the aromatic rings, it is possible to fine-tune the balance of non-covalent forces and, consequently, the resulting crystal structure. For example, the introduction of additional hydrogen bond donor or acceptor groups can lead to the formation of different hydrogen-bonding motifs, while altering the steric bulk of the substituents can influence the efficiency of π-π stacking. This level of control is essential for the development of new materials with specific optical, electronic, or catalytic properties.
Responsive Supramolecular Systems
A particularly exciting area of supramolecular chemistry is the development of "smart" or responsive systems that can change their structure and function in response to external stimuli. rsc.org While specific examples of responsive systems based on this compound are not yet widely reported, the inherent nature of non-covalent interactions makes this a promising avenue for future research.
Supramolecular assemblies held together by non-covalent bonds are often dynamic and can be disassembled or reorganized by external triggers such as changes in temperature, pH, light, or the presence of specific chemical species. nih.govresearchgate.net For instance, a supramolecular polymer based on this compound derivatives held together by hydrogen bonds could potentially be disrupted by a change in solvent polarity or temperature. Similarly, the introduction of a photo-responsive group onto the molecule could allow for light-induced assembly or disassembly of the supramolecular structure. The development of such responsive systems based on this versatile building block could lead to applications in areas such as controlled release, sensing, and adaptive materials. The general principles of constructing stimuli-responsive systems, often demonstrated with host-guest complexes like those involving pillararenes, can provide a roadmap for designing similar systems with phosphine oxide-based components. rsc.orgresearchgate.net
Stimuli-Responsive Behavior in Phosphine Oxide Aggregates
Phosphine oxide aggregates are known to exhibit a range of stimuli-responsive behaviors, where their physical or chemical properties can be altered by external triggers. This responsiveness is often linked to changes in the aggregation state or molecular conformation of the constituent molecules. Research into various phosphine oxide-based systems has revealed their sensitivity to stimuli such as solvents, temperature, and mechanical force. nih.gov
One of the most notable stimuli-responsive properties observed in phosphine oxide derivatives is fluorochromism, the change in fluorescence color in response to an external stimulus. For instance, certain o-carborane-based luminogens functionalized with phosphine oxide groups demonstrate multistimuli-responsive fluorochromism. These changes are attributed to the modulation of intramolecular charge transfer (ICT) and locally excited (LE) states, which are sensitive to the polarity of the solvent and the temperature. nih.gov The aggregation state itself can enhance emission, a phenomenon known as aggregation-induced emission (AIE). In the solid or aggregated state, the intermolecular interactions can restrict intramolecular rotations, which are non-radiative decay pathways, thus leading to stronger fluorescence. nih.govnih.gov
Mechanical force is another stimulus that can induce changes in the luminescent properties of phosphine oxide aggregates, a phenomenon known as mechanofluorochromism. For example, biphenyl-based Knoevenagel products have shown a shift in emission color from yellow to green upon grinding. nih.gov This is often due to a transition between a stable crystalline state and a metastable amorphous state with different molecular packing and intermolecular interactions.
While specific studies on the stimuli-responsive behavior of this compound aggregates are not extensively documented in publicly available research, the principles observed in analogous systems provide a strong foundation for predicting its potential behavior. The presence of the chlorine atoms on the phenyl rings introduces the possibility of halogen bonding, a directional non-covalent interaction that can play a crucial role in the self-assembly and stability of the aggregates. rsc.org Changes in the environment that affect the strength or geometry of these halogen bonds, as well as other intermolecular forces like π-π stacking and dipole-dipole interactions, could lead to pronounced stimuli-responsive properties.
The table below summarizes the stimuli-responsive characteristics observed in various phosphine oxide-based systems, which can be considered indicative of the potential behavior of this compound aggregates.
| Stimulus | Observed Phenomenon | Underlying Mechanism | Potential in this compound |
| Solvent Polarity | Solvatochromism/Fluorochromism | Alteration of intramolecular charge transfer (ICT) character. | The polar P=O bond and the chlorophenyl groups suggest high sensitivity to solvent polarity. |
| Temperature | Thermochromism | Changes in molecular packing and intermolecular distances. | Temperature changes could modulate halogen bonding and π-π stacking, affecting luminescent properties. |
| Mechanical Force | Mechanofluorochromism | Phase transition between crystalline and amorphous states. nih.gov | Grinding or pressure could disrupt the crystal packing influenced by halogen bonds, leading to changes in fluorescence. |
| pH | pH-responsive fluorescence | Protonation/deprotonation of functional groups affecting aggregation. nih.gov | While the parent compound is not directly pH-sensitive, derivatives with acidic or basic moieties could be designed. |
Applications in Adaptive Materials
The stimuli-responsive nature of phosphine oxide aggregates makes them highly promising candidates for the development of adaptive materials. These are materials that can change their properties in a controlled way in response to external stimuli, enabling them to adapt to their environment. nih.gov
The ability of phosphine oxide-based materials to change their luminescent properties in response to environmental changes is a key feature for their application in sensing and imaging. For example, materials that exhibit fluorochromism in the presence of specific solvents or changes in temperature can be used to create highly sensitive sensors. The aggregation-induced emission (AIE) properties are particularly valuable for bio-imaging, where strong emission in the aggregated state within cells can provide clear and stable signals.
In the context of this compound, the presence of halogen atoms offers a unique handle for designing adaptive materials. Halogen bonding can be exploited to create self-healing materials. If the material is damaged, the reversible nature of the halogen bonds could allow for the re-assembly of the supramolecular structure upon the application of a suitable stimulus, such as heat.
Furthermore, the integration of phosphine oxide-based assemblies with other functional components, such as nanoparticles, can lead to hybrid materials with enhanced or entirely new adaptive properties. rsc.org For instance, the controlled assembly and disassembly of phosphine oxide aggregates on the surface of plasmonic nanoparticles could be used to modulate the surface-enhanced Raman scattering (SERS) signal, creating a stimuli-responsive SERS substrate for chemical detection. nih.gov
The table below outlines potential applications of adaptive materials based on this compound derivatives, drawing on the known properties of related phosphine oxide systems.
| Application Area | Specific Function | Relevant Property | Role of this compound |
| Sensing | Chemical sensors | Solvatochromism, Fluorochromism | Detection of volatile organic compounds (VOCs) or other analytes that interact with the phosphine oxide or chlorophenyl groups. |
| Imaging | Bio-imaging probes | Aggregation-Induced Emission (AIE) | Derivatives could be designed to aggregate in specific cellular environments, providing a fluorescent signal. |
| Smart Coatings | Stimuli-responsive surfaces | Mechanochromism, Thermochromism | Coatings that change color or fluorescence upon mechanical stress or temperature variation, indicating potential damage or environmental changes. |
| Self-Healing Materials | Damage repair | Reversible halogen bonding and other non-covalent interactions | The directional and reversible nature of halogen bonds involving the chlorine atoms could facilitate the autonomous repair of microscopic damage. |
Future Research Directions and Concluding Perspectives
Advanced Synthetic Strategies for Complex Architectures
Future synthetic endeavors will likely focus on utilizing bis(p-chlorophenyl)phenylphosphine oxide as a versatile building block for constructing intricate, three-dimensional molecular architectures. Research in this area is expected to move beyond simple derivatives to the synthesis of macrocycles, cages, and dendrimers incorporating the this compound moiety. The robust nature of the phosphine (B1218219) oxide group provides a stable core or linker for assembling these complex structures. The presence of the p-chloro substituents offers reactive sites for further functionalization through cross-coupling reactions, enabling the attachment of various organic or organometallic fragments. This could lead to the development of new host-guest systems, molecular sensors, or stimuli-responsive materials.
Exploration of Novel Catalytic Transformations
The field of organophosphorus catalysis is continually evolving, with a significant focus on developing systems that are both efficient and sustainable. While phosphine oxides are often considered byproducts in many catalytic cycles, there is a growing interest in their direct use as pre-catalysts or as key components in redox catalytic cycles. rsc.org Future research could explore the potential of this compound in such transformations. The electronic properties imparted by the chloro-substituents could modulate the reactivity of the phosphorus center, potentially leading to novel catalytic activities. Investigations into its application in reactions like the Wittig, Mitsunobu, or Staudinger reactions, where the phosphine oxide is regenerated in a catalytic manner, are promising avenues. mdpi.com Furthermore, its role as a ligand precursor, following reduction to the corresponding phosphine, will continue to be an area of interest for developing new homogeneous catalysts.
Integration into Emerging Functional Materials
The incorporation of this compound into advanced functional materials presents a significant opportunity for future research. Its inherent properties, such as thermal stability and the presence of polarizable chlorine atoms, make it an attractive candidate for modifying the characteristics of polymers and other materials.
One promising direction is its use as a flame retardant in polymer matrices. The phosphorus and chlorine content can act synergistically to quench combustion processes in both the gas and condensed phases. Research into novel polyimides and epoxy resins containing this moiety is expected to yield materials with superior fire safety profiles. researchgate.net
Moreover, the phosphine oxide group can be a key component in the design of materials for optoelectronics. By incorporating this unit into conjugated polymer backbones or as pendant groups, it may be possible to tune the photophysical properties of the resulting materials, leading to applications in organic light-emitting diodes (OLEDs) or sensors. The synthesis of novel fluorinated polyimides from diamines containing phosphine oxide groups has already demonstrated the potential for creating materials with high thermal stability and good solubility, which are desirable for various high-tech applications. uq.edu.au
Enhanced Computational Modeling and Predictive Capabilities
Computational chemistry will play an increasingly crucial role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. uq.edu.au
Future computational studies could focus on:
Predicting Catalytic Activity: Modeling the interaction of this compound-derived ligands with metal centers to predict the efficiency and selectivity of new catalysts.
Designing Functional Materials: Simulating the properties of polymers and other materials incorporating the this compound unit to forecast their thermal, mechanical, and electronic characteristics.
Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound to optimize reaction conditions and develop more efficient synthetic routes.
These predictive capabilities will accelerate the discovery of new applications and the design of novel molecules with tailored properties, reducing the need for extensive empirical experimentation.
Interdisciplinary Research Synergies
The full potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines. The interface of chemistry, materials science, and engineering will be particularly fruitful. For instance, chemists can synthesize novel derivatives, while materials scientists can integrate them into devices and advanced composites. Engineers can then evaluate the performance of these new materials in real-world applications.
Synergies with biology and medicine could also be explored, for example, in the development of new probes or sensors. The phosphine oxide group is known to interact with biological systems, and the specific substitution pattern of this compound could be leveraged for targeted applications. The synthesis of water-soluble phosphine precursors from related compounds like bis(4-bromophenyl)phosphine oxide opens the door to applications in aqueous-phase catalysis and potentially bio-orthogonal chemistry. cecam.org
Q & A
Q. What synthetic methodologies are commonly employed for Bis(p-chlorophenyl)phenylphosphine oxide, and how do reaction conditions influence yield and purity?
BCPPPO is synthesized via multi-step reactions, such as coupling dichlorophenylphosphine with p-chlorophenyl Grignard reagents. A representative method involves:
- Step 1 : Refluxing dichlorophenylphosphine with sodium in toluene at 98°C to form intermediates.
- Step 2 : Oxidation with hydrogen peroxide to yield the phosphine oxide. This method achieves ~75% yield, with purity (>96%) verified by GC analysis. Recrystallization from dichloromethane enhances crystallinity . Alternative routes using xylene as a solvent at 140°C demonstrate comparable yields but require longer reaction times (17 hours) .
Q. What analytical techniques validate the structural integrity of this compound?
Key characterization methods include:
- P NMR : Confirms the phosphine oxide moiety (δ ~25 ppm).
- H/C NMR : Identifies aromatic substitution patterns (e.g., para-chloro groups).
- X-ray diffraction : Resolves crystal structure, critical for understanding coordination behavior.
- Elemental analysis : Ensures stoichiometric accuracy (C, H, Cl, P). Mass spectrometry (HRMS) further corroborates molecular weight (347.2 g/mol) .
Q. How is the thermal stability of BCPPPO assessed for high-temperature applications?
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (>300°C under N).
- Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting points: 154–158°C).
- Sublimation studies : Critical for thermal evaporation processes in optoelectronics, with sublimation temperatures optimized to prevent degradation during device fabrication .
Advanced Research Questions
Q. What mechanistic role does BCPPPO play in passivating defects in perovskite films, and how is its efficacy quantified?
BCPPPO coordinates undercoordinated Pb ions via its phosphoryl oxygen, suppressing trap-assisted non-radiative recombination. Methodologies to evaluate efficacy include:
- Time-resolved photoluminescence (TRPL) : Measures carrier lifetime improvements (e.g., from 15 ns to 45 ns in treated films).
- Space-charge-limited current (SCLC) : Quantifies trap density reduction (e.g., from to cm).
- External quantum efficiency (EQE) : Demonstrates device efficiency enhancements (e.g., from 8% to 15% in perovskite LEDs) .
Q. How do chlorine substitutions in BCPPPO influence its electronic properties for optoelectronic hosting?
Chlorine’s electron-withdrawing effect:
- Lowers HOMO (-5.76 eV vs. -5.3 eV for triphenylphosphine oxide).
- Increases triplet energy (ET = 3.01 eV), enabling efficient energy transfer to blue emitters. These properties are determined via:
- Cyclic voltammetry : For HOMO/LUMO levels.
- Phosphorescence spectroscopy at 77K : For triplet energy measurements .
Q. How can researchers resolve discrepancies in reported efficiency gains when using BCPPPO across perovskite compositions?
Controlled experimental frameworks are essential:
- Compositional standardization : Fix Cs/FA/MA ratios while varying halogens (Br/I).
- XPS depth profiling : Assesses ligand penetration uniformity.
- Multivariate regression : Isolates variables affecting passivation (e.g., surface vs. bulk defects). Contradictions often arise from variations in deposition techniques (spin-coating vs. thermal evaporation) .
Q. What methodologies align BCPPPO’s environmental risk assessments with regulatory frameworks?
- OECD 301 biodegradation tests : Evaluate persistence in aquatic systems.
- Daphnia magna acute toxicity (OECD 202) : Determines LC values.
- REACH compliance : Requires extended one-generation reproductive toxicity studies (EOGRTS) and PBT/vPvB assessments under Regulation (EC) No 1907/2006 .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
